Cas no 166546-19-6 (Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI))

Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) structure
166546-19-6 structure
Product Name:Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
Numero CAS:166546-19-6
MF:C29H31Cl2N7
MW:548.509343385696
CID:148651
PubChem ID:154802
Update Time:2025-04-19

Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-(9CI)
    • N,N-bis(2-chloroethyl)-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
    • benzenamine, N,N-bis(2-chloroethyl)-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-
    • N,N-bis(2-chloroethyl)-4-[5-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazol-2'-yl]aniline
    • SCHEMBL6584192
    • DTXSID90168123
    • N,N-BIS(2-CHLOROETHYL)-4-(5-(4-METHYL-1-PIPERAZINYL)(2,5'-BI-1H-BENZIMIDAZOL-2'-YL)-BENZENAMINE
    • 166546-19-6
    • CCRIS 8391
    • N,N-Bis(2-chloroethyl)-4-(5-(4-methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)benzenamine
    • CHEMBL138595
    • UNII-GEK7MWA74O
    • GEK7MWA74O
    • N,N-Bis(2-chloroethyl)-4-(6-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl)aniline
    • BENZENAMINE, N,N-BIS(2-CHLOROETHYL)-4-(5-(4-METHYL-1-PIPERAZINYL)(2,5'-BI-1H-BENZIMIDAZOL)-2'-YL)-
    • Inchi: 1S/C29H31Cl2N7/c1-36-14-16-38(17-15-36)23-7-9-25-27(19-23)35-29(33-25)21-4-8-24-26(18-21)34-28(32-24)20-2-5-22(6-3-20)37(12-10-30)13-11-31/h2-9,18-19H,10-17H2,1H3,(H,32,34)(H,33,35)
    • Chiave InChI: BGUPMWNOAXIUCI-UHFFFAOYSA-N
    • Sorrisi: ClCCN(CCCl)C1C=CC(=CC=1)C1=NC2=CC=C(C=C2N1)C1=NC2=CC=C(C=C2N1)N1CCN(C)CC1

Proprietà calcolate

  • Massa esatta: 547.20223
  • Massa monoisotopica: 547.202
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 8
  • Complessità: 738
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 67.1Ų

Proprietà sperimentali

  • Densità: 1.342
  • Punto di ebollizione: 799°C at 760 mmHg
  • Punto di infiammabilità: 437°C
  • Indice di rifrazione: 1.7
  • PSA: 67.08
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.